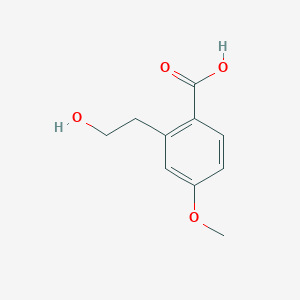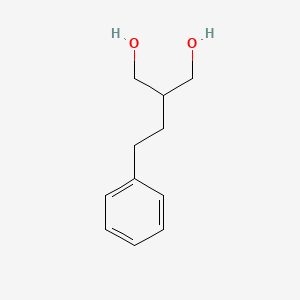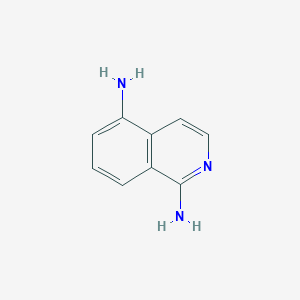
Isoquinoline-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-1,5-diamine is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring this compound is characterized by the presence of two amino groups at the 1 and 5 positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-1,5-diamine can be synthesized through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction leads to the formation of 3,4-dihydroisoquinoline derivatives, which can be further functionalized to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-1,5-diamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline-1,5-dione derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Isoquinoline-1,5-dione derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Isoquinoline-1,5-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives exhibit biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents targeting various diseases, such as malaria and neurodegenerative disorders.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit enzymes involved in disease pathways, leading to therapeutic effects. The compound’s aromatic structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Quinoline: Similar to isoquinoline, but with the nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Isoquinoline-3-carboxylic acid: An isoquinoline derivative with a carboxyl group at the 3 position.
Uniqueness: Isoquinoline-1,5-diamine is unique due to the presence of two amino groups at specific positions, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
isoquinoline-1,5-diamine |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,10H2,(H2,11,12) |
InChI Key |
KBJRTCUFZWERQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
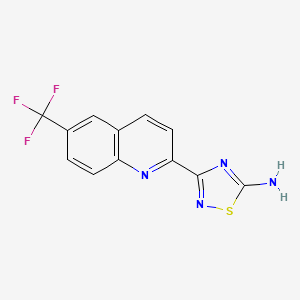
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
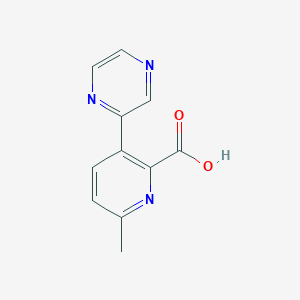

![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
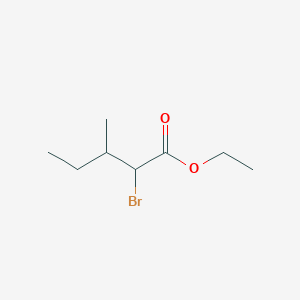
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
